molecular formula C10H8FNOS B1529491 4-Fluoro-2-(2-methylthiazol-4-yl)phenol CAS No. 1387565-82-3

4-Fluoro-2-(2-methylthiazol-4-yl)phenol

Cat. No.: B1529491
CAS No.: 1387565-82-3
M. Wt: 209.24 g/mol
InChI Key: ZPWOYAQNLTWCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(2-methylthiazol-4-yl)phenol is an organic compound with the molecular formula C10H8FNOS and a molecular weight of 209.24 g/mol . It is characterized by the presence of a fluorine atom, a thiazole ring, and a phenol group, making it a unique compound with diverse chemical properties.

Preparation Methods

The synthesis of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol typically involves the reaction of 4-fluorophenol with 2-methylthiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2-(2-methylthiazol-4-yl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-(2-methylthiazol-4-yl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the fluorine atom can enhance the compound’s binding affinity. The thiazole ring may also contribute to the compound’s overall activity by interacting with hydrophobic regions of the target .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-2-(2-methylthiazol-4-yl)phenol include:

This compound is unique due to the combination of the fluorine atom, thiazole ring, and phenol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-(2-methyl-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWOYAQNLTWCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(2-methylthiazol-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(2-methylthiazol-4-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-(2-methylthiazol-4-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(2-methylthiazol-4-yl)phenol
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(2-methylthiazol-4-yl)phenol
Reactant of Route 6
4-Fluoro-2-(2-methylthiazol-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.